Pirandamine hydrochloride
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Overview
Description
Pirandamine hydrochloride is a tricyclic derivative that acts as a selective serotonin reuptake inhibitor. It was investigated in the 1970s as a potential antidepressant but was never marketed. Structurally, it is related to tandamine, which is a selective norepinephrine reuptake inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pirandamine hydrochloride involves several steps:
Reformatsky Reaction: The reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
Reduction: The ester is reduced with lithium aluminium hydride to give 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
Dehydration: Acid-catalyzed dehydration leads to indene-3-ethanol.
Condensation: Acid-catalyzed condensation with ethyl acetoacetate gives the corresponding compound.
Saponification: The ester is saponified to the corresponding acid.
Mixed Anhydride Formation: The reaction of the acid with ethyl chloroformate gives a mixed anhydride.
Amide Formation: Further reaction with dimethylamine leads to the amide.
Final Reduction: Reduction with lithium aluminium hydride completes the synthesis of pirandamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pirandamine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying tricyclic derivatives and their reactivity.
Biology: Its role as a selective serotonin reuptake inhibitor makes it a valuable tool for studying serotonin pathways.
Medicine: Although not marketed, its potential as an antidepressant has been explored.
Mechanism of Action
Pirandamine hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing its mood-regulating effects. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Tandamine: A selective norepinephrine reuptake inhibitor.
Imipramine: A tricyclic antidepressant that inhibits the reuptake of both norepinephrine and serotonin.
Amitriptyline: Another tricyclic antidepressant with similar reuptake inhibition properties.
Uniqueness
Pirandamine hydrochloride is unique in its selective inhibition of serotonin reuptake without significant effects on norepinephrine reuptake. This specificity makes it distinct from other tricyclic antidepressants that typically affect multiple neurotransmitter systems .
Properties
CAS No. |
60218-35-1 |
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Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |
InChI Key |
OZWMTVPSSFWHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
Origin of Product |
United States |
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